Bicalutamide-d4

Vue d'ensemble

Description

Bicalutamide-d4 is a non-steroidal androgen receptor inhibitor . It is used to treat prostate cancer that has spread to other parts of the body (metastatic) . It works by blocking the effects of testosterone, a male hormone, which helps stop the growth and spread of cancer cells .

Synthesis Analysis

Bicalutamide analogues have been synthesized for potential treatment of prostate cancer . A series of 15 bicalutamide analogues were prepared and their antiproliferative activity was evaluated against different human prostate cancer cell lines . Another approach involves a one-pot hydroxysulfonylation reaction through a photocatalytic redox process .Molecular Structure Analysis

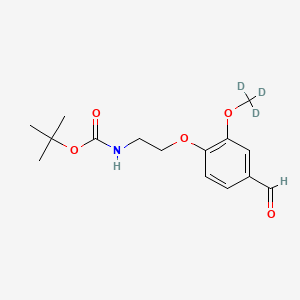

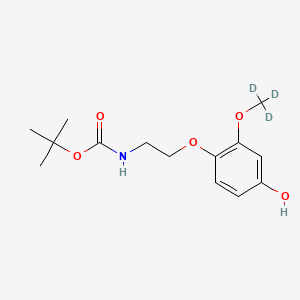

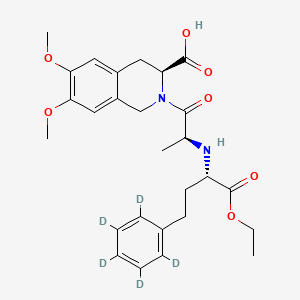

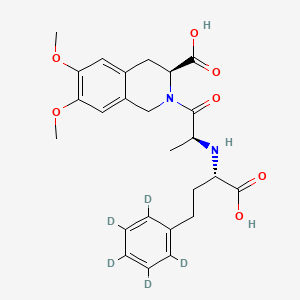

The molecular formula of this compound is C18H14F4N2O4S . It has a molecular weight of 434.4 g/mol . The compound is a racemic mixture that is a 50:50 composition of the ®-bicalutamide and (S)-bicalutamide enantiomers .Chemical Reactions Analysis

Bicalutamide analogues have shown remarkable enhancement in anticancer activity across different prostate cancer cell lines . The deshydroxy analogue was the most active compound . Quantum chemical analysis has been used to understand the interplay of intra- and intermolecular interactions leading to conformational preferences in this molecule .Physical And Chemical Properties Analysis

This compound has a molecular weight of 434.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 9 . It has a Rotatable Bond Count of 5 . The Exact Mass is 434.08614774 g/mol and the Monoisotopic Mass is 434.08614774 g/mol .Applications De Recherche Scientifique

Amélioration de l'activité anticancéreuse

Des études ont montré que les analogues de la bicalutamide, y compris les formes deutérées, présentent une activité anticancéreuse accrue contre les lignées cellulaires du cancer de la prostate . La Bicalutamide-d4 pourrait être étudiée pour une efficacité similaire ou améliorée.

Recherche sur la formulation des médicaments

La this compound peut être utilisée dans la recherche sur la formulation des médicaments pour améliorer la solubilité et la biodisponibilité de la bicalutamide. Il a été démontré que les complexes d'inclusion avec les cyclodextrines augmentent la solubilité dans l'eau et l'activité anticancéreuse de la bicalutamide .

Mécanisme D'action

Target of Action

Bicalutamide-d4, like its parent compound Bicalutamide, primarily targets the androgen receptors . These receptors play a crucial role in the growth of normal and malignant prostatic tissue .

Mode of Action

This compound competes with androgens for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin . This interaction inhibits the stimulation of the growth of normal and malignant prostatic tissue .

Biochemical Pathways

This compound affects multiple biochemical pathways. It initiates apoptotic and fibrotic pathways, including androgen deprivation, downregulation of the androgen receptor → phosphatidylinositol-3-kinase → Akt pathway, upregulation of the extrinsic apoptotic pathway- tumor necrosis factor α → nuclear factor κB → caspase . It also increases the expressions of fibrosis-related proteins including platelet-derived growth factor β, fibronectin, and collagen IV .

Pharmacokinetics

This compound, like Bicalutamide, is well-absorbed . Its absolute bioavailability is unknown . Bicalutamide and its metabolites are eliminated in urine, feces, and bile, mainly in the form of conjugates . Approximately 31% of the given dose is excreted unchanged, with the remainder excreted as metabolites, including conjugated bicalutamide and hydroxy-bicalutamide .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis in prostate cell lines . It also contributes to bicalutamide resistance in prostate cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of this compound has been predicted to present an insignificant risk to the environment .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Bicalutamide-d4, like its parent compound Bicalutamide, is a pure nonsteroidal anti-androgen with a high affinity for androgen receptors . It competes with androgens for the binding of androgen receptors, consequently blocking the action of androgens that stimulate the growth of normal and malignant prostatic tissue .

Cellular Effects

This compound is expected to have similar cellular effects as Bicalutamide. Bicalutamide has been shown to have significant effects on various types of cells, particularly prostate cancer cells . It influences cell function by blocking androgen receptors, thereby inhibiting the action of androgens that stimulate cell growth .

Molecular Mechanism

The molecular mechanism of this compound is likely to be similar to that of Bicalutamide. Bicalutamide acts by binding to the androgen receptor and inhibiting the action of androgens of adrenal and testicular origin . This binding interaction with the androgen receptor inhibits the stimulation of normal and malignant prostatic tissue growth .

Dosage Effects in Animal Models

A study on Bicalutamide showed that it significantly alleviated allergic rhinitis lesions in an animal model when administered intraperitoneally daily for 7 consecutive days .

Metabolic Pathways

This compound is expected to follow similar metabolic pathways as Bicalutamide. Bicalutamide is metabolized almost exclusively by the liver, largely mediated by cytochrome P450 (CYP) for the ®-enantiomer, but glucuronidation is the predominant metabolic route for the (S)-enantiomer .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not specifically known. Bicalutamide is known to show extensive plasma protein binding, mainly to albumin . It crosses the blood-brain barrier and exerts effects in the central nervous system .

Subcellular Localization

The subcellular localization of this compound is not specifically known. Given that Bicalutamide binds to androgen receptors, it is likely that this compound also localizes to the areas where these receptors are present, such as the cytoplasm and nucleus of cells .

Propriétés

IUPAC Name |

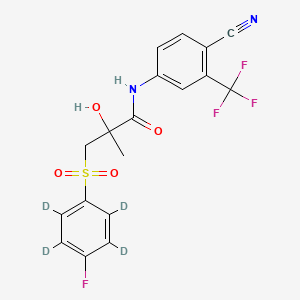

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/i3D,4D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJPYSCBVHEWIU-ZDPIWEEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)CC(C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678685 | |

| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-hydroxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185035-71-5 | |

| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-hydroxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)

![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)